2-(1,4-Diazepan-1-yl)pyridin-4-amine

描述

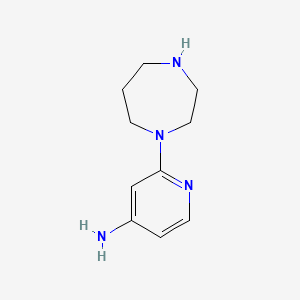

2-(1,4-Diazepan-1-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1,4-diazepane moiety and an amine group at the 4-position. Its molecular formula is inferred as C₁₀H₁₅N₅ (calculated molecular weight: 205.26 g/mol), though experimental LC/MS data from synthesis reports indicates an observed m/z of 200.1 (M+H) . The compound is commercially available, with suppliers listed under CAS 1264049-89-9 and synonyms such as AKOS026706352 and ZINC306986755 .

Structure

2D Structure

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZFNBKZTKYPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coupling of Pyridine Derivatives with Diazepane

A common method involves the nucleophilic substitution or amide coupling between a halogenated or activated pyridine derivative and 1,4-diazepane or its protected derivatives.

- Example: Reaction of a triflate or halide-substituted pyridine intermediate with tert-butyl 1,4-diazepane-1-carboxylate under nucleophilic substitution conditions yields the protected diazepane-pyridine intermediate, which upon deprotection furnishes 2-(1,4-diazepan-1-yl)pyridin-4-amine.

Reductive Amination and Amide Coupling

Reductive amination is employed to introduce side chains or substituents on the diazepane scaffold, followed by amide coupling to attach the pyridine moiety.

- Procedure: Starting from Boc-protected diazepane scaffolds, reductive amination with aldehydes (e.g., 4-bromo-2-ethylbenzaldehyde) using sodium triacetoxyborohydride is performed. Subsequent Boc deprotection and amide coupling with chloronicotinic acid derivatives using coupling agents such as HATU and bases like DIPEA lead to the target compound.

Cyclization and Protection-Deprotection Strategies

Cyclization reactions between dibromo derivatives and benzyl-protected bis-amines generate diazepane scaffolds. Selective debenzylation and Boc protection steps are critical for obtaining intermediates suitable for further functionalization.

- Example: Hydrogenation removes benzyl groups, and selective Boc protection stabilizes the diamine intermediates, facilitating subsequent coupling reactions.

Detailed Reaction Schemes and Yields

The preparation involves multi-step synthetic sequences combining oxidation, reduction, cyclization, and coupling reactions. Key steps include:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | DIBAL-H, NaBH4 | Primary alcohol intermediate |

| 2 | Resolution | Chiral HPLC (ChiralPak AD®) | Enantiomerically pure alcohol |

| 3 | Oxidation | Swern oxidation | Aldehyde intermediate |

| 4 | Wittig reaction | Phosphonium ylide | Olefin intermediate |

| 5 | Hydrogenolysis | PtO2, 10% Pd/C | Saturated ether intermediate |

| 6 | Formation of triflate | Triflation agents | Activated pyridine intermediate |

| 7 | Nucleophilic substitution | Reaction with tert-butyl diazepane derivatives | Diazepane-pyridine coupled product |

This sequence exemplifies a typical synthetic route to introduce the diazepane moiety onto a pyridine ring, with high stereoselectivity and yields.

Optimization and Structure-Activity Relationships (SAR)

Research has demonstrated that modifications on the diazepane ring and the pyridine substituents significantly affect the biological activity and binding affinity of the compound.

- Introduction of substituents at specific positions on the diazepane scaffold enhances binding to protease active sites.

- Chiral centers on the diazepane ring influence inhibitory activity, with pure enantiomers showing markedly different potencies.

Comparative Data on Inhibitory Activity of Analogues

A series of analogues of this compound were synthesized and tested for inhibitory activity against SARS-CoV-2 Mpro, illustrating the impact of structural variations:

| Compound | Structural Variation | IC50 (μM) | Notes |

|---|---|---|---|

| 36 | No docking pose identified | 8.8 | Poor inhibitory activity |

| 37 | Optimized exit vector (chiral center) | 0.66 | Potent inhibitor, stable binding confirmed by MD simulation |

| 38 | Alternative exit vector | 0.28 | Most potent among tested analogues |

| 39 | Less stable binding | 2.8 | Moderate activity |

| 40 | Less stable binding | 1.9 | Moderate activity |

Enantiomeric separation further revealed significant differences in activity, emphasizing the importance of stereochemistry in synthesis.

Summary of Preparation Methodologies

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Halogenated or triflate-substituted pyridines, protected diazepane derivatives |

| Key Reactions | Nucleophilic substitution, reductive amination, amide coupling, cyclization, protection/deprotection |

| Catalysts and Reagents | DIBAL-H, NaBH4, Swern oxidation agents, HATU, DIPEA, PtO2, Pd/C |

| Purification Techniques | Chiral HPLC for enantiomeric resolution |

| Stereochemical Control | Achieved via chiral resolution and selective protection strategies |

| Yield and Purity | High enantiomeric excess and recovery reported |

化学反应分析

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(1,4-diazepan-1-yl)pyridin-4-amine exhibit promising antimicrobial properties. For instance, studies have shown that certain amine-linked flavonoids containing this compound demonstrate potent activity against Leishmania species, which cause cutaneous leishmaniasis. The compound's structure allows for enhanced interaction with biological targets, leading to effective inhibition of parasite growth with IC50 values as low as 0.63 μM against intracellular amastigotes .

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cell proliferation has been highlighted in studies focusing on CDK4 and CDK6 inhibitors. These kinases are crucial in the regulation of the cell cycle, and their inhibition can lead to reduced tumor growth .

Neuropharmacology

The diazepan moiety contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications. Preliminary studies suggest that it may have effects on neurotransmitter systems, which could be beneficial for treating conditions such as anxiety or depression.

Synthetic Chemistry Applications

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that possess different biological activities. This versatility is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of more complex structures through various reactions such as alkylation and acylation. For example, it has been combined with flavonoid scaffolds to create novel compounds with enhanced biological activities .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their pharmacological properties. SAR studies have revealed that modifications to the pyridine ring and the diazepan structure can significantly influence their biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhanced potency against Leishmania |

| Variation in diazepan chain length | Altered pharmacokinetics and bioavailability |

| Introduction of additional amine groups | Increased antimicrobial efficacy |

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antileishmanial Agents : A series of derivatives were synthesized and tested for their antileishmanial activity, with one compound (FM09) demonstrating exceptional potency (IC50 = 0.4 μM) against L. major amastigotes while showing low toxicity towards host cells .

- Inhibitors of Kinases : Derivatives were evaluated for their ability to inhibit CDK4/6 kinases, showing promising results that warrant further investigation into their potential as cancer therapeutics .

- Neuroactive Compounds : Initial pharmacological evaluations indicated that modifications to the diazepan structure could enhance binding affinity to GABA receptors, suggesting potential applications in treating anxiety disorders.

作用机制

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diazepane ring can interact with biological macromolecules, altering their function and leading to various biological effects. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .

相似化合物的比较

Core Heterocycle Modifications

- Pyridine vs.

- Substituent Effects : The 5-bromopyridinyl group in ’s compound increases molecular weight and lipophilicity, which may improve membrane permeability. The triazole-benzoyl group in P-2 () likely contributes to orexin receptor binding via π-π interactions .

生物活性

2-(1,4-Diazepan-1-yl)pyridin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diazepane ring fused to a pyridine ring, which contributes to its unique chemical properties. The presence of both moieties allows for versatile interactions with biological targets, enhancing its potential as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The diazepane moiety can bind to active sites on enzymes, potentially inhibiting their activity. Meanwhile, the pyridine ring may participate in π-π interactions with aromatic residues in proteins, which can enhance binding affinity and specificity for various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human colon adenocarcinoma (CaCo-2) and other tumor cell lines .

- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties, showing effectiveness against certain bacterial strains.

- Neurological Applications : Its structural characteristics make it a candidate for targeting neurological disorders, potentially acting as a lead compound in the development of new pharmaceuticals.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values | Reference |

|---|---|---|---|

| Anticancer | CaCo-2 (Colon) | 2.76 µM | |

| HeLa (Cervical) | 9.27 µM | ||

| Antimicrobial | Various Bacterial Strains | Varies | |

| Neurological | Neuroblastoma Cell Lines | Not specified |

Case Study: Anticancer Activity

In a notable study, this compound was tested against a panel of human tumor cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across different cell lines. This suggests that the compound may be effective in developing targeted therapies for specific types of cancer .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption and distribution characteristics; however, further research is needed to fully elucidate its safety profile and potential side effects .

Future Directions

The ongoing research into this compound highlights its potential as a valuable scaffold for drug discovery. Future studies should focus on:

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity.

- Mechanistic Studies : Investigating the detailed mechanisms underlying its anticancer and antimicrobial effects.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,4-Diazepan-1-yl)pyridin-4-amine, and how is structural confirmation achieved?

Answer:

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling reactions. For example, diazepane-containing intermediates are reacted with halogenated pyridines under reflux conditions (e.g., in ethanol or DMF) with a base like triethylamine (TEA) to facilitate amine coupling . Structural confirmation relies on tandem analytical techniques:

- Mass Spectrometry (MS): ESI+ ionization confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- NMR Spectroscopy: 1H NMR resolves proton environments (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for methylene groups adjacent to nitrogen) .

- Purity assessment: Prep-TLC or HPLC ensures minimal side products .

Advanced: How can researchers optimize reaction yields when synthesizing this compound derivatives with sterically hindered substituents?

Answer:

Steric hindrance often reduces coupling efficiency. Methodological adjustments include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalytic systems: Palladium catalysts (e.g., Pd(PPh3)4) enable Buchwald-Hartwig amination under milder conditions .

- Temperature modulation: Gradual heating (e.g., 140°C in sealed tubes) ensures kinetic control over side reactions .

- Protecting groups: Temporary protection of reactive amines (e.g., benzyl groups) prevents unwanted side products during multi-step syntheses .

Basic: What spectroscopic techniques are critical for resolving discrepancies in NMR data for diazepane-pyridine derivatives?

Answer:

Conflicting NMR signals (e.g., overlapping peaks or unexpected coupling) can be addressed via:

- 2D NMR (COSY, HSQC): Resolves proton-proton correlations and assigns carbon environments .

- Deuterated solvents: MeOD or DMSO-d6 improves signal resolution for polar intermediates .

- Variable-temperature NMR: Identifies dynamic processes (e.g., ring-flipping in diazepane) causing signal broadening .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced kinase inhibition?

Answer:

SAR strategies include:

- Substituent positioning: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine C4 position improves binding affinity to kinase ATP pockets .

- Diazepane ring modification: Cyclopropylmethyl substituents on the diazepane nitrogen enhance selectivity for CDK9 over off-target kinases .

- Biological assays: In vitro kinase inhibition assays (IC50 determination) and molecular docking (e.g., using Autodock Vina) validate hypothesized interactions .

Basic: What are the common pitfalls in chromatographic purification of this compound, and how are they mitigated?

Answer:

Challenges include:

- Low polarity: Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for better separation .

- Amine adsorption: Addition of 0.1% NH4OH to mobile phases reduces silica column interactions .

- Scale-up issues: Prep-TLC is suitable for small scales (<100 mg), while flash chromatography (C18 silica) accommodates larger batches .

Advanced: How do researchers reconcile conflicting biological activity data for this compound derivatives across different assay platforms?

Answer:

Discrepancies arise from assay-specific variables:

- Cellular vs. enzymatic assays: Cell permeability (logP > 3) and efflux pumps (e.g., P-gp) may reduce intracellular efficacy despite strong in vitro enzyme inhibition .

- Buffer conditions: Variations in pH or ionic strength (e.g., Tris vs. HEPES buffers) alter ionization states of the compound and target proteins .

- Control experiments: Parallel testing with reference inhibitors (e.g., staurosporine for kinases) validates assay reliability .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

- LogP calculation: Software like ChemAxon or ACD/Labs predicts lipophilicity, critical for membrane permeability .

- pKa estimation: MOE or SPARC determines ionization states at physiological pH .

- Solubility prediction: QSPR models in Schrödinger Suite guide formulation strategies (e.g., DMSO stock solutions) .

Advanced: What strategies are employed to improve metabolic stability of this compound in preclinical studies?

Answer:

- Isotopic labeling: Deuterium incorporation at metabolically labile sites (e.g., benzylic positions) slows CYP450-mediated oxidation .

- Prodrug design: Phosphate or ester prodrugs enhance solubility and delay hepatic clearance .

- In vitro microsomal assays: Rat/human liver microsomes identify major metabolites for targeted structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。